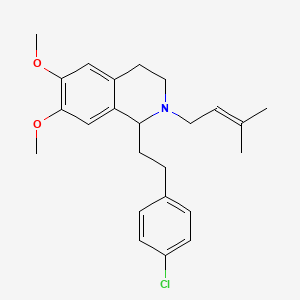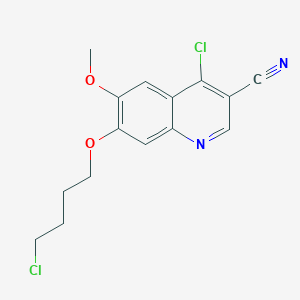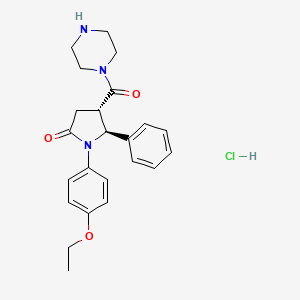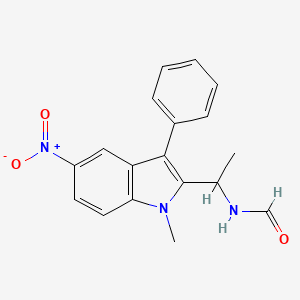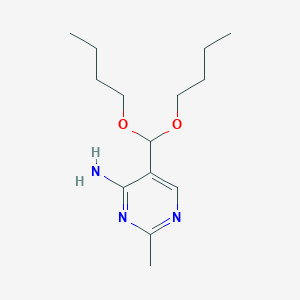
5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Dibutoxymethyl Group: The dibutoxymethyl group can be introduced via an alkylation reaction using dibutyl carbonate and a suitable base.
Methylation: The methyl group at position 2 can be introduced through a methylation reaction using methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Methoxymethyl)-2-methylpyrimidin-4-amine
- 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine
- 5-(Propoxymethyl)-2-methylpyrimidin-4-amine
Uniqueness
5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine is unique due to the presence of the dibutoxymethyl group, which imparts specific physicochemical properties such as increased lipophilicity and potential for enhanced membrane permeability. This makes it a valuable compound for research in drug development and material science.
Propiedades
Número CAS |
87647-15-2 |
|---|---|
Fórmula molecular |
C14H25N3O2 |
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
5-(dibutoxymethyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C14H25N3O2/c1-4-6-8-18-14(19-9-7-5-2)12-10-16-11(3)17-13(12)15/h10,14H,4-9H2,1-3H3,(H2,15,16,17) |
Clave InChI |
HEPMEJCHTBWKIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C1=CN=C(N=C1N)C)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


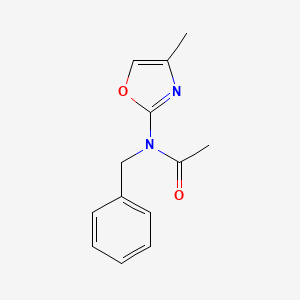
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
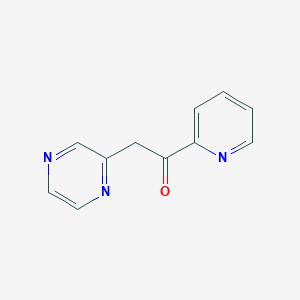
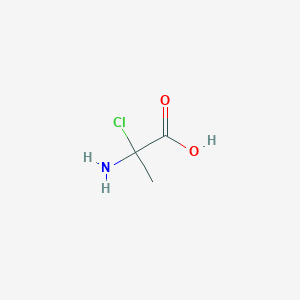
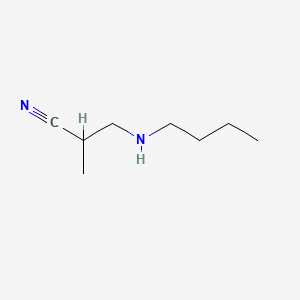
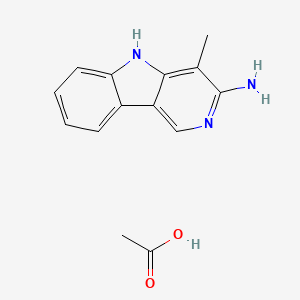
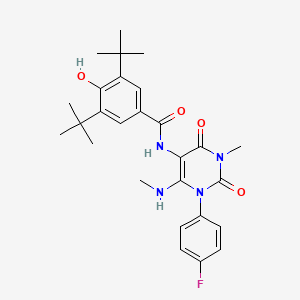
![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
